molecular formula C11H16N4O5 B4311403 DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE

DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE

Cat. No.: B4311403
M. Wt: 284.27 g/mol
InChI Key: APUTVNKSACBKTL-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]pent-2-enedioate is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE can be achieved through several synthetic routes. One common method involves the reaction of diethyl pent-2-enedioate with 4-amino-1,2,5-oxadiazole-3-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Diethyl 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]pent-2-enedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

For instance, oxidation of the compound can lead to the formation of corresponding oxadiazole derivatives with different functional groups. Reduction reactions may result in the formation of amine or alcohol derivatives. Substitution reactions, on the other hand, can introduce various substituents onto the oxadiazole ring, leading to the formation of a wide range of derivatives with diverse properties.

Scientific Research Applications

Diethyl 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]pent-2-enedioate has been studied for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of other oxadiazole derivatives with potential biological activities. In biology and medicine, oxadiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to interact with specific molecular targets makes it a potential candidate for drug development.

In the field of materials science, oxadiazole derivatives are used in the development of advanced materials such as polymers, dyes, and explosives. Their unique chemical properties, such as thermal stability and electron-accepting ability, make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The oxadiazole ring can interact with nucleophilic sites in proteins or DNA, resulting in the inhibition of enzyme activity or disruption of DNA replication.

In medicinal chemistry, the compound’s mechanism of action may involve binding to specific receptors or enzymes, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Diethyl 3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]pent-2-enedioate can be compared with other similar oxadiazole derivatives to highlight its uniqueness. Similar compounds include 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole and 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole .

These compounds share the oxadiazole ring structure but differ in their substituents and functional groups The presence of different substituents can significantly influence the compound’s chemical properties, reactivity, and biological activity

Properties

IUPAC Name

diethyl (Z)-3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]pent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-3-18-8(16)5-7(6-9(17)19-4-2)13-11-10(12)14-20-15-11/h5H,3-4,6H2,1-2H3,(H2,12,14)(H,13,15)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUTVNKSACBKTL-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)NC1=NON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C/C(=O)OCC)/NC1=NON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE
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DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE
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DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE
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DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE
Reactant of Route 5
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DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE
Reactant of Route 6
DIETHYL (Z)-3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)AMINO]-2-PENTENEDIOATE

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